2'-Fluoro-4'-propoxyacetophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluoro-4-propoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-6-14-9-4-5-10(8(2)13)11(12)7-9/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTYCKNRZZEQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379205 | |
| Record name | 2'-Fluoro-4'-propoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119774-74-2 | |
| Record name | 1-(2-Fluoro-4-propoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119774-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-4'-propoxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-(2-fluoro-4-propoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Route Optimization
Precursor Synthesis and Starting Materials for the Acetophenone (B1666503) Core
The successful synthesis of the target compound is fundamentally dependent on the efficient preparation of its key precursors. These intermediates must contain the necessary fluoro and propoxy functionalities, or reactive sites that allow for their introduction.
The introduction of a fluorine atom onto the aromatic ring is a critical step in the synthesis. Fluorinated aromatic compounds often serve as the foundational starting materials. The synthesis of these intermediates can be achieved through various methods, including nucleophilic aromatic substitution or by starting with commercially available fluorinated compounds. For instance, compounds like 1,3-difluorobenzene (B1663923) or 3-fluoroanisole (B32098) can be chemically modified to introduce the other necessary functional groups. The development of methods for creating active fluorinated intermediates, such as those involving organocopper reagents, has expanded the toolkit for synthesizing complex fluorinated molecules. researchgate.net Furthermore, advances in understanding C-F bond cleavage and formation have led to novel synthetic pathways. nih.govrsc.org
A common precursor for the target molecule is 3-fluorophenol, which provides the correct orientation for the subsequent propoxylation and acylation steps.
The propoxy group is typically introduced via a Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. youtube.com
For example, a key precursor, 1-fluoro-3-propoxybenzene (B3368006), can be synthesized from 3-fluorophenol. The reaction is typically carried out in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF).
| Starting Material | Reagent | Base | Solvent | Product |
| 3-Fluorophenol | 1-Bromopropane | K₂CO₃ | Acetone/DMF | 1-Fluoro-3-propoxybenzene |
This method is highly efficient for preparing the propoxy-substituted aromatic ether required for subsequent acylation.
Strategies for Constructing the 2'-Fluoro-4'-propoxyacetophenone Scaffold
With the necessary precursors in hand, the final acetophenone structure can be assembled. The primary methods include electrophilic aromatic substitution, organometallic cross-coupling, or alkylation of a functionalized acetophenone.
Friedel-Crafts acylation is a classic and direct method for introducing an acetyl group onto an activated aromatic ring. masterorganicchemistry.comlibretexts.org In this approach, 1-fluoro-3-propoxybenzene is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.combeilstein-journals.orgnih.gov
The directing effects of the substituents on the aromatic ring are crucial for the regioselectivity of this reaction. masterorganicchemistry.com The propoxy group is a strong activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The powerful activating effect of the propoxy group directs the incoming acetyl group predominantly to the position para to it (the 4-position), which is also ortho to the fluorine atom, yielding the desired this compound.
Reaction Scheme: 1-Fluoro-3-propoxybenzene + Acetyl Chloride/AlCl₃ → this compound
| Aromatic Substrate | Acylating Agent | Catalyst | Key Feature |
| 1-Fluoro-3-propoxybenzene | Acetyl Chloride | AlCl₃ | Regioselectivity is controlled by the strongly activating propoxy group. |
Catalytic amounts of trifluoromethanesulfonic acid or various metal triflates have also been shown to effectively catalyze the acylation of fluorobenzene (B45895) and its derivatives. researchgate.net
Modern synthetic chemistry offers powerful organometallic cross-coupling reactions for forming carbon-carbon bonds. fiveable.meacs.org Reactions such as the Suzuki, Negishi, or Gilman coupling could theoretically be employed to construct the this compound skeleton. researchgate.netlibretexts.org
A hypothetical route could involve the preparation of an organometallic reagent from a fluoropropoxybenzene derivative, which is then coupled with an acetyl-containing partner. For example, 1-bromo-2-fluoro-4-propoxybenzene (B1375256) could be converted into an organozinc or organoboron reagent and subsequently coupled with an acetyl-delivering electrophile under palladium catalysis. fiveable.me Alternatively, a Gilman reagent (a lithium dialkylcuprate) could be used. libretexts.orgyoutube.com While versatile, these multi-step routes are often more complex and may be less atom-economical than direct acylation or alkylation strategies.
Perhaps the most common and efficient synthesis of this compound involves the alkylation of a pre-existing phenolic acetophenone. The key starting material for this route is 2'-Fluoro-4'-hydroxyacetophenone (B1299813), a commercially available solid. sigmaaldrich.com
This method leverages the Williamson ether synthesis, where the hydroxyl group of 2'-Fluoro-4'-hydroxyacetophenone is alkylated with a propyl halide. youtube.com A significant challenge in the alkylation of dihydroxyacetophenones is achieving regioselectivity. However, in 2'-Fluoro-4'-hydroxyacetophenone, the 2'-hydroxy group is involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. nih.govresearchgate.netresearchgate.net This interaction increases the acidity of the 4'-hydroxyl proton relative to the 2'-hydroxyl proton, allowing for selective deprotonation and subsequent alkylation at the 4'-position.
Recent research has highlighted the use of bases like cesium bicarbonate (CsHCO₃) in acetonitrile (B52724) to achieve excellent regioselectivity and high yields for the 4-O-alkylation of related 2,4-dihydroxyacetophenones. nih.gov
| Phenolic Precursor | Alkylating Agent | Base | Solvent | Product | Yield |
| 2'-Fluoro-4'-hydroxyacetophenone | 1-Bromopropane | K₂CO₃ / CsHCO₃ | CH₃CN / DMF | This compound | High |
This route is often preferred due to the directness of the transformation and the high regioselectivity that can be achieved, making it a robust and scalable method for producing this compound.
Regioselective and Chemoselective Synthetic Approaches
The construction of this compound presents a significant challenge in regioselectivity, specifically in the differential functionalization of the aromatic ring. A common precursor strategy involves the selective alkylation of a dihydroxylated acetophenone.
A primary route often starts with 2',4'-dihydroxyacetophenone. The goal is to selectively propoxylate the hydroxyl group at the C4 position while leaving the C2 hydroxyl group untouched. The regioselectivity of this alkylation can be controlled by leveraging the different reactivity of the two hydroxyl groups. The 2'-hydroxy group is positioned ortho to the acetyl group, which allows it to form a strong intramolecular hydrogen bond with the carbonyl oxygen. This hydrogen bonding decreases the nucleophilicity of the 2'-hydroxyl group, making it less reactive.
Consequently, when the molecule is treated with a propylating agent (e.g., 1-bromopropane or propyl iodide) in the presence of a mild base, the reaction preferentially occurs at the more accessible and nucleophilic 4'-hydroxyl group. A study on the regioselective alkylation of 2,4-dihydroxyacetophenone using cesium bicarbonate in acetonitrile at elevated temperatures has shown excellent yields for 4-alkylation. researchgate.net This method effectively directs the alkyl group to the desired position, leading to the formation of 2'-hydroxy-4'-propoxyacetophenone, which can then be converted to the final product through fluorination.
Chemoselectivity becomes crucial when a synthetic strategy involves intermediates with multiple reactive sites that could compete in a given reaction. For instance, in a multi-step synthesis, it may be necessary to perform a reaction at one site while protecting another. The principles of chemoselective synthesis often rely on the judicious choice of catalysts and reaction conditions that differentiate between functional groups. nih.gov While this compound itself has limited competing functional groups, its synthesis from more complex starting materials would necessitate such considerations. For example, if a starting material contained both a hydroxyl group and a bromine atom, a palladium catalyst could be chosen to selectively facilitate a cross-coupling reaction at the bromine position without affecting the hydroxyl group. nih.gov
| Method | Reagents | Key Principle | Outcome |
|---|---|---|---|
| Base-Mediated Alkylation | 2',4'-Dihydroxyacetophenone, 1-Bromopropane, CsHCO₃ | The 2'-hydroxyl group is deactivated by intramolecular hydrogen bonding with the ortho acetyl group, making the 4'-hydroxyl more nucleophilic. researchgate.net | Preferential formation of 2'-Hydroxy-4'-propoxyacetophenone. |
Development of Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. sruc.ac.uk This involves a holistic approach to minimizing waste, using less hazardous materials, and improving energy efficiency. greenchemistry-toolkit.orgnih.gov
Traditional chemical syntheses often rely on large volumes of volatile organic solvents, which contribute to pollution. researchgate.net A greener approach to synthesizing this compound would prioritize the use of safer, more environmentally benign solvents or even solvent-free conditions. Furthermore, the development of processes utilizing alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. ijbpas.com
Another core tenet of green chemistry is waste prevention. greenchemistry-toolkit.org Synthetic routes are designed to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. greenchemistry-toolkit.org This involves choosing reactions that are highly efficient and minimize the formation of byproducts. The use of recyclable catalysts, rather than stoichiometric reagents that are consumed in the reaction, is also a key strategy. researchgate.net For instance, developing a catalytic system for the propoxylation step would be a significant green improvement over methods that generate large amounts of salt waste.
| Principle | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvent Use | Use of large quantities of volatile and potentially hazardous organic solvents. researchgate.net | Minimizing solvent use, or using greener solvents like water or supercritical CO₂, or employing solvent-free reaction conditions. sruc.ac.uk |
| Energy Consumption | Prolonged reaction times requiring conventional heating. researchgate.net | Use of energy-efficient methods like microwave-assisted synthesis to reduce reaction times and energy input. ijbpas.com |
| Waste Prevention | Multi-step syntheses with stoichiometric reagents often generate significant waste. nih.gov | Designing routes with high atom economy, using recyclable catalysts, and minimizing derivatization steps. greenchemistry-toolkit.orgnih.gov |
| Reagent Hazard | Use of toxic and hazardous reagents. | Designing syntheses that utilize less hazardous chemicals to reduce risks to human health and the environment. greenchemistry-toolkit.org |
Scale-Up Considerations and Industrial Synthesis Pathways
Translating a laboratory-scale synthesis of this compound to an industrial scale introduces a new set of challenges that must be addressed to ensure a safe, efficient, and economically viable process. nih.gov A method that is successful on a milligram or gram scale may not be directly transferable to kilogram or ton-scale production. nih.gov
Key considerations for scale-up include:
Thermodynamics and Heat Management: Exothermic reactions that are easily controlled in laboratory glassware can generate significant heat in large reactors, posing a safety risk. A thorough understanding of the reaction thermodynamics is essential for designing appropriate cooling systems.
Mass Transfer: The efficiency of mixing and mass transfer can differ significantly between small flasks and large industrial vessels. Inadequate mixing can lead to localized "hot spots," reduced yields, and an increase in byproduct formation.
Reagent and Solvent Handling: The logistics of sourcing, storing, and handling large quantities of raw materials and solvents become critical. The cost of reagents, which may be negligible at the lab scale, can become a major factor in the economic feasibility of an industrial process.
An industrial pathway for this compound would likely be a highly streamlined version of the laboratory route, optimized to use the most cost-effective starting materials and reagents, minimize steps, and ensure safe and reproducible operation on a large scale.
| Parameter | Laboratory Scale | Industrial Scale Challenge |
|---|---|---|
| Heat Transfer | High surface-area-to-volume ratio allows for easy heat dissipation. | Low surface-area-to-volume ratio requires robust cooling systems to manage exothermic reactions. |
| Mixing | Rapid and efficient mixing is easily achieved. | Requires powerful and well-designed agitation systems to ensure homogeneity and prevent side reactions. |
| Purification | Flash chromatography is common. | Chromatography is often impractical and costly; methods like crystallization and distillation are preferred. nih.gov |
| Cost | Reagent cost is often a minor consideration. | Cost of raw materials, energy, and waste disposal are major economic drivers. |
| Safety | Small quantities of materials pose a lower overall risk. | Handling large volumes of potentially hazardous materials requires stringent safety protocols and engineered controls. |
Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Acetyl Group
The acetyl group, a cornerstone of the molecule's structure, presents two primary sites for chemical reactions: the carbonyl carbon and the alpha-protons.
Carbonyl Reactivity (e.g., Nucleophilic Additions, Condensations)
The carbonyl group (C=O) in 2'-Fluoro-4'-propoxyacetophenone is a classic electrophilic center, susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reactivity is fundamental to a variety of nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org
The rate and feasibility of these additions are influenced by both steric and electronic factors. doubtnut.com While the propoxy group and the aromatic ring introduce some steric hindrance compared to a simple aldehyde, the carbonyl carbon remains accessible to a range of nucleophiles. libretexts.org Electronically, the fluorine atom and the acetyl group itself are electron-withdrawing, which can enhance the electrophilicity of the carbonyl carbon. doubtnut.com
Common nucleophilic addition reactions applicable to acetophenones include:
Cyanohydrin formation: Reaction with hydrogen cyanide (or a cyanide salt with an acid) to form a cyanohydrin. slideshare.net
Addition of Grignard reagents: Reaction with organomagnesium halides (R-MgX) to produce tertiary alcohols after acidic workup.
Reduction: Reaction with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding secondary alcohol. Studies on related α-haloacetophenones have shown they are significantly more reactive towards reduction than non-halogenated acetophenones. beilstein-journals.org
Wittig reaction: Reaction with a phosphorus ylide to convert the carbonyl group into an alkene.
Condensation reactions: Reactions with amines and their derivatives can lead to the formation of imines, enamines, oximes, and hydrazones through a nucleophilic addition-elimination mechanism. slideshare.net
Alpha-Proton Reactivity (e.g., Enolization, Halogenation)
The methyl protons adjacent to the carbonyl group (alpha-protons) exhibit acidity due to the electron-withdrawing nature of the carbonyl group and the ability of the resulting conjugate base (enolate) to be stabilized by resonance. fiveable.me This acidity is the basis for several important reactions.
Enolization: In the presence of an acid or a base, this compound can exist in equilibrium with its enol tautomer. youtube.com This keto-enol tautomerism is a key mechanistic step in many reactions involving the alpha-position. fiveable.me
Halogenation: The alpha-protons can be substituted by halogens (chlorine, bromine, iodine) under either acidic or basic conditions. youtube.comlibretexts.org
Acid-catalyzed halogenation: This reaction proceeds through the enol intermediate. The enol acts as a nucleophile and attacks the halogen. libretexts.org Typically, this method leads to the substitution of a single alpha-hydrogen.
Base-catalyzed halogenation: This reaction proceeds through the enolate intermediate. The enolate, being a strong nucleophile, readily attacks the halogen. youtube.com
The introduction of a halogen at the alpha-position creates a valuable synthetic intermediate, an α-halo ketone, which is highly reactive in nucleophilic substitution reactions (SN2) and can be used to form α,β-unsaturated ketones through elimination reactions. beilstein-journals.orgnih.gov
Reactivity of the Fluorinated Aromatic Ring
The benzene (B151609) ring of this compound is substituted with a fluorine atom, a propoxy group, and an acetyl group. These substituents significantly influence the ring's reactivity towards both nucleophilic and electrophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Pathways at the Fluorine Position
Generally, aromatic rings are electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups can activate the ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org In this compound, the acetyl group is a moderately deactivating, electron-withdrawing group, and the fluorine atom is also electron-withdrawing via induction.
For an SNAr reaction to occur, the leaving group (in this case, fluoride) must be positioned ortho or para to a strong electron-withdrawing group. wikipedia.org In this molecule, the acetyl group is meta to the fluorine atom, which does not provide the necessary activation for a classic SNAr mechanism.
However, modern synthetic methods, such as those employing organic photoredox catalysis, have enabled the nucleophilic substitution of unactivated fluoroarenes. nih.gov These methods can facilitate the defluorination and subsequent amination or oxygenation of electron-rich and electron-neutral fluoroarenes under mild conditions. nih.gov While specific studies on this compound are not prevalent, the principles of these newer methodologies could potentially be applied. The reactivity order in SNAr reactions is often F > Cl > Br > I, as the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com
Electrophilic Aromatic Substitution (EAS) Patterns
Electrophilic aromatic substitution (EAS) is the characteristic reaction of benzene and its derivatives. uomustansiriyah.edu.iqnih.gov The existing substituents on the ring dictate the rate and regioselectivity of the substitution. libretexts.org
The substituents on the ring are:
-F (Fluoro): An ortho, para-director, but deactivating due to its strong inductive electron-withdrawing effect. libretexts.org
-OPr (Propoxy): A strong activating group and an ortho, para-director due to the lone pairs on the oxygen that can be donated into the ring via resonance. libretexts.org
-COCH₃ (Acetyl): A deactivating group and a meta-director due to its electron-withdrawing nature. libretexts.org
Therefore, electrophilic substitution is most likely to occur at the positions ortho to the highly activating propoxy group. The steric hindrance from the propoxy group might slightly favor substitution at the less hindered ortho position.
Transformations of the Propoxy Ether Linkage
The propoxy group is an ether linkage. Ethers are generally quite stable and unreactive. However, under harsh conditions, the ether bond can be cleaved. The most common method for cleaving aryl alkyl ethers is by using strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI).
The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the alkyl group (an SN2 reaction), leading to the formation of a phenol (B47542) and an alkyl halide. In the case of this compound, reaction with HBr or HI would likely yield 2'-fluoro-4'-hydroxyacetophenone (B1299813) and propyl bromide or propyl iodide, respectively.
Cleavage Reactions
Cleavage reactions, particularly of the ether linkage, are a potential transformation for this compound. The propoxy group's ether bond (C-O) can be cleaved under strong acidic conditions, typically with hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the propyl group, likely through an SN2 mechanism, to yield 2'-Fluoro-4'-hydroxyacetophenone and the corresponding propyl halide.
Functional Group Interconversions
Functional group interconversions (FGIs) are fundamental in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comimperial.ac.uk For this compound, the most reactive site for interconversion is the ketone moiety.
The carbonyl group can undergo reduction to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). solubilityofthings.com This would convert the acetophenone (B1666503) derivative to the corresponding 1-(2-fluoro-4-propoxyphenyl)ethanol. The choice of reagent is crucial; NaBH4 is a milder agent suitable for reducing ketones and aldehydes, while LiAlH4 is much stronger and can also reduce esters and carboxylic acids. solubilityofthings.com
Conversely, the hydroxyl group of the resulting alcohol can be converted back to a ketone through oxidation. imperial.ac.uk Reagents like pyridinium (B92312) chlorochromate (PCC) or those utilized in Swern or Dess-Martin periodinane oxidations are effective for this transformation of primary and secondary alcohols to aldehydes and ketones, respectively. imperial.ac.uk
The aromatic ring itself can undergo nucleophilic aromatic substitution, although the presence of the deactivating acetyl group and the strong C-F bond makes this challenging. The fluorine atom can potentially be displaced by a strong nucleophile under specific conditions, a reaction influenced by the electronic effects of the other substituents.
Exploration of Radical and Photochemical Reactions
The study of radical and photochemical reactions offers insight into the behavior of molecules under irradiation. Ketones, such as acetophenone and its derivatives, are known to undergo specific photochemical reactions. sciepub.com
Upon absorption of light, this compound can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. sciepub.com A common reaction for ketones with γ-hydrogens is the Norrish Type II reaction, which involves intramolecular hydrogen atom transfer from the γ-carbon to the excited carbonyl oxygen, forming a 1,4-biradical. sciepub.com In the case of this compound, the propoxy chain provides these γ-hydrogens. This biradical can then undergo cleavage to form an enol of the acetophenone and propene, or it can cyclize to form a cyclobutanol (B46151) derivative.
Intermolecular reactions are also possible, where the excited ketone can abstract a hydrogen atom from a solvent or another molecule, leading to the formation of radical species that can then undergo further reactions like dimerization. sciepub.com
Detailed Mechanistic Studies
Detailed mechanistic studies provide a deeper understanding of reaction pathways, transition states, and the factors that control reaction rates and outcomes. For this compound, such specific studies are not widely published. The following sections describe the types of analyses that would be necessary to elucidate its reaction mechanisms.
Kinetic and Thermodynamic Analysis of Reactions
Kinetic analysis involves measuring reaction rates under various conditions (e.g., concentration, temperature) to determine the rate law and activation parameters of a reaction. researchgate.netnih.gov For instance, in a potential cleavage of the propoxy group, kinetic studies could confirm whether the reaction follows a first or second-order rate law, providing evidence for an SN1 or SN2 mechanism.
Thermodynamic analysis, often performed using techniques like isothermal titration calorimetry (ITC), determines the changes in enthalpy (ΔH) and entropy (ΔS) during a reaction, which in turn provides the Gibbs free energy change (ΔG). mdpi.com This data reveals whether a reaction is spontaneous and what the equilibrium position is. For any proposed reaction of this compound, these thermodynamic parameters would be crucial for understanding the reaction's feasibility and energy profile. mdpi.comst-andrews.ac.uk
Isotopic Labeling Studies
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms through a reaction. For example, to confirm the mechanism of the Norrish Type II reaction, the propoxy group could be synthesized with deuterium (B1214612) atoms at the γ-position. By analyzing the products using mass spectrometry or NMR spectroscopy, one could determine whether the deuterium was transferred to the carbonyl oxygen, confirming the intramolecular hydrogen abstraction step. Similarly, using ¹⁸O-labeled water as a solvent in hydrolysis reactions could trace the origin of the oxygen atom in the final product.
Solvent Effects on Reactivity and Selectivity
The choice of solvent can significantly impact the rate and outcome of a chemical reaction. nih.gov For reactions involving charged intermediates or transition states, such as S_N1 reactions, polar protic solvents are generally favored as they can stabilize these species. For S_N2 reactions, polar aprotic solvents are often preferred because they solvate the cation but not the nucleophile, increasing its reactivity. nih.gov
In the case of this compound, studying the rate of a nucleophilic substitution reaction in a range of solvents with varying polarities and proticities would provide insight into the mechanism. nih.gov For instance, a dramatic increase in reaction rate when moving from a nonpolar solvent to a polar protic solvent would suggest a mechanism involving charge separation in the transition state.
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations (e.g., DFT, Ab Initio)
Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental quantum mechanical properties of a molecule. These methods map the electron density to determine the energy and other electronic attributes of the system. For 2'-Fluoro-4'-propoxyacetophenone, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a robust framework for analysis.
Geometry Optimization and Energetic Stability
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, theoretical calculations would start with an initial guess of the molecular structure, which is then iteratively refined to minimize the forces on each atom. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.22 Å |
| C-C (acetyl) | ~1.51 Å | |
| C-F | ~1.35 Å | |
| C-O (propoxy) | ~1.37 Å | |
| Bond Angle | C-C-O (acetyl) | ~120° |
| C-C-F | ~119° | |
| Dihedral Angle | C(ring)-C(ring)-C(acetyl)=O | ~0-30° |
Note: The values in this table are illustrative and based on typical DFT calculations for analogous substituted acetophenones. Actual values would be obtained from a specific calculation for this compound.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating the molecule's electrophilic nature.
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the propoxy group, due to the electron-donating nature of the alkoxy group. The LUMO is anticipated to be centered on the acetyl group and the aromatic ring, particularly the carbon atoms of the carbonyl group and the ring carbons, reflecting the electron-withdrawing character of the acetyl group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive. The presence of the electron-donating propoxy group and the electron-withdrawing acetyl group is expected to decrease the HOMO-LUMO gap compared to unsubstituted acetophenone (B1666503), potentially enhancing its reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | ~ -6.5 |
| LUMO Energy | ~ -1.5 |
| HOMO-LUMO Gap | ~ 5.0 |
Note: These values are estimations based on DFT studies of similar aromatic ketones and serve as an illustrative example.
Charge Distribution and Reactivity Indices
The distribution of electron density within a molecule is not uniform and can be quantified by calculating partial atomic charges. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign these charges. researchgate.netthermofisher.com The charge distribution map reveals the electrophilic and nucleophilic sites within the molecule.
In this compound, the oxygen atom of the carbonyl group is expected to carry a significant negative charge, making it a nucleophilic center. The carbonyl carbon, in turn, will have a partial positive charge, rendering it electrophilic. The fluorine atom, being highly electronegative, will also have a partial negative charge. The propoxy group's oxygen will also be electron-rich. This charge distribution is crucial for predicting how the molecule will interact with other reagents.
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.
Conformational Analysis and Rotational Barriers
The presence of rotatable bonds in this compound, specifically the C(ring)-C(acetyl) bond and the bonds within the propoxy group, gives rise to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation between them.
For 2'-fluoro-substituted acetophenones, studies have shown a strong preference for the s-trans conformation, where the carbonyl group is oriented away from the fluorine atom. This preference is driven by the minimization of steric and electrostatic repulsion between the fluorine and the carbonyl oxygen. It is highly probable that this compound also adopts this s-trans conformation as its most stable state.
The rotation around the C(ring)-C(acetyl) bond would involve surmounting a rotational energy barrier. Computational methods can map the potential energy surface as a function of the dihedral angle to determine the energy of the transition state for this rotation. Similarly, the propoxy group has several possible conformations due to rotation around the C-O and C-C bonds, and computational analysis can identify the lowest energy arrangement.
Table 3: Predicted Rotational Energy Barriers for this compound
| Rotation | Predicted Barrier (kcal/mol) |
| C(ring)-C(acetyl) | ~ 5-8 |
| C(ring)-O(propoxy) | ~ 2-4 |
Note: These are estimated values based on computational studies of related substituted aromatic compounds.
Reaction Pathway Elucidation and Transition State Calculations
Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states that connect them. For a given reaction of this compound, computational methods can be used to propose and evaluate different possible pathways.
For instance, in a nucleophilic addition to the carbonyl group, calculations can model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps. Transition state calculations would identify the structure and energy of the highest point along the reaction coordinate, which determines the activation energy and thus the reaction rate. The intrinsic reaction coordinate (IRC) method can then be used to confirm that the identified transition state correctly connects the reactant and product states.
Prediction and Interpretation of Spectroscopic Data
Computational methods can predict various types of spectra, which can then be compared with experimental data to confirm the structure and understand the vibrational and electronic properties of the molecule.
For this compound, DFT calculations can be used to predict its infrared (IR) spectrum. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. The calculated frequencies are often scaled to better match experimental results. This allows for the assignment of specific absorption bands to particular vibrational modes, such as the C=O stretch, C-F stretch, and various aromatic C-H and C-C vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted computationally. These calculations provide valuable information for interpreting experimental NMR spectra and can be especially useful for assigning signals in complex molecules. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is accurately described by the computational model.
Ultraviolet-Visible (UV-Vis) spectroscopy is related to the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) can be used to calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the UV-Vis spectrum. These calculations can help in understanding the nature of the electronic transitions, such as n→π* and π→π* transitions.
Calculated NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting the NMR chemical shifts of molecules, including complex structures like this compound. The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of the nuclei.
The calculation of NMR chemical shifts typically involves a multi-step process. First, the 3D geometry of the this compound molecule is optimized using a selected level of theory, for instance, the B3LYP functional with a suitable basis set such as 6-311++G(d,p). This step is crucial as the calculated chemical shifts are highly sensitive to the molecular geometry. Following geometry optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The isotropic shielding values are then converted to chemical shifts by referencing them to a standard, commonly tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR.
For fluorinated compounds such as this acetophenone derivative, predicting ¹⁹F chemical shifts is of particular interest. Computational studies on other fluorinated organic molecules have demonstrated that DFT methods can achieve good accuracy, often with a root mean square error of a few parts per million (ppm). acs.org The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the neighboring acetyl and propoxy groups, as well as through-space interactions.
A hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for this compound, based on computational studies of analogous compounds like 2-hydroxy-4-methoxyacetophenone, is presented below. researchgate.net These values are illustrative and would be obtained from specific DFT calculations for the title compound.
Table 1: Hypothetical Calculated NMR Chemical Shifts (ppm) for this compound
| Atom Type | Calculated Chemical Shift (ppm) vs. TMS |
|---|---|
| Aromatic CH | 6.5 - 7.8 |
| O-CH₂ (propoxy) | ~4.0 |
| CH₂ (propoxy) | ~1.8 |
| CH₃ (propoxy) | ~1.0 |
| C=O (acetyl) | ~195 |
| CH₃ (acetyl) | ~2.5 |
| Aromatic C-F | 160 - 165 (JCF coupling) |
| Aromatic C-O | 155 - 160 |
Note: These are estimated values based on typical ranges for similar functional groups. Actual calculated values would be specific to the optimized geometry and computational method used.
Predicted Vibrational Frequencies
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations are essential for the assignment of these vibrational modes to specific atomic motions. By performing a frequency analysis on the optimized geometry of this compound, a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be obtained.
The computational approach is similar to that for NMR calculations, starting with a geometry optimization using a method like DFT. The second derivatives of the energy with respect to the nuclear coordinates are then calculated to yield the force constants and, subsequently, the vibrational frequencies. It is a common practice to scale the calculated harmonic frequencies by an empirical factor to account for anharmonicity and systematic errors inherent in the computational method.
For this compound, key vibrational modes would include the C=O stretching of the acetophenone group, C-F stretching, C-O-C stretching of the propoxy group, aromatic C-C stretching, and various bending and deformation modes. For instance, studies on similar ketones have shown that the carbonyl (C=O) stretching vibration is typically observed in the range of 1650-1720 cm⁻¹. researchgate.net The C-F stretching in fluorinated aromatic compounds is generally found in the 1100-1270 cm⁻¹ region. researchgate.net
A table of predicted key vibrational frequencies for this compound, based on data from related molecules, is provided below.
Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium to Strong |
| C=O stretch | 1680 - 1700 | Strong |
| Aromatic C=C stretch | 1580 - 1620 | Medium to Strong |
| C-F stretch | 1200 - 1250 | Strong |
| C-O-C stretch (propoxy) | 1100 - 1200 | Strong |
| CH₃ bend | 1350 - 1450 | Medium |
Note: These are illustrative predictions. Precise frequencies and intensities would result from specific quantum chemical calculations.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the study of conformational changes, intermolecular interactions, and solvent effects.
For this compound, an MD simulation could reveal the flexibility of the propoxy chain and its preferred orientations relative to the aromatic ring. This can be particularly important in understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. The simulation would typically place the molecule in a box of solvent molecules (e.g., water or an organic solvent) and track the trajectory of all atoms over a period of nanoseconds or longer.
Analysis of the MD trajectory can provide information on:
Conformational analysis: Identifying the most stable conformers of the propoxy group and the energy barriers between them.
Solvation structure: Understanding how solvent molecules arrange around the solute and the nature of solute-solvent interactions.
Hydrogen bonding dynamics: If in a protic solvent, the dynamics of hydrogen bonds to the carbonyl oxygen and the ether oxygen can be studied.
Quantum Chemical Descriptors for Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and physical properties. These descriptors are often used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, these descriptors can help in understanding its electrophilic and nucleophilic nature, and its potential for chemical reactions.
Key quantum chemical descriptors that can be calculated using DFT include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net
Electron density distribution: This shows the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the carbonyl oxygen would be a region of high negative potential.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-hydroxy-4-methoxyacetophenone |
An in-depth examination of the synthetic pathways and characterization of derivatives and analogues of this compound reveals a versatile scaffold for chemical modification. These modifications can be systematically introduced at the acetyl group, the aromatic ring, and the propoxy chain, each providing a strategic avenue to fine-tune the molecule's properties. Furthermore, the monomeric unit can be extended into polymeric structures, and the principles guiding these derivatizations allow for the rational design of compounds with specific chemical characteristics.
Synthesis and Characterization of Derivatives and Analogues
The structural framework of 2'-Fluoro-4'-propoxyacetophenone offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives and analogues. These synthetic efforts are crucial for exploring structure-property relationships and developing new materials or chemical entities. Key areas of modification include the acetyl moiety, the aromatic core, and the propoxy side chain.
Applications in Advanced Materials and Chemical Sciences Non Clinical Focus
Role as Synthetic Intermediates and Building Blocks for Fine Chemicals
2'-Fluoro-4'-propoxyacetophenone serves as a valuable intermediate in organic synthesis, providing a scaffold for the construction of more complex molecules. The presence of the ketone, aromatic ring, fluorine atom, and propoxy group offers multiple reaction sites for chemical modification.
The ketone moiety can undergo a variety of transformations, including reduction to an alcohol, conversion to an amine via reductive amination, or participation in condensation reactions. The aromatic ring can be subject to further electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position of new functional groups. The fluorine and propoxy groups can also influence the reactivity of the aromatic ring and the properties of the final products.
While specific synthesis pathways originating from this compound are not extensively documented in publicly available literature, its structural analog, 2'-Fluoro-4'-methoxyacetophenone, is recognized as a key building block in the synthesis of various organic compounds. thermofisher.com It is reasonable to infer that this compound would undergo similar chemical transformations, such as those used in the synthesis of specialized organic molecules for research and industrial applications. The general class of acetophenone (B1666503) derivatives is widely used in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. mdpi.comnih.gov
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions (Illustrative) | Resulting Functional Group |
| Ketone Reduction | Sodium borohydride (B1222165) (NaBH₄), Methanol | Secondary Alcohol |
| Reductive Amination | Amine (R-NH₂), Sodium triacetoxyborohydride | Secondary or Tertiary Amine |
| Aldol Condensation | Aldehyde (R-CHO), Base (e.g., NaOH) | α,β-Unsaturated Ketone |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene |
| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Ester |
Potential in Liquid Crystal Research and Mesogen Synthesis
Fluorinated compounds are of significant interest in the field of liquid crystals due to the unique properties that the fluorine atom imparts. The high electronegativity and small size of fluorine can lead to materials with desirable characteristics such as high clearing points, specific dielectric anisotropies, and good thermal and chemical stability. figshare.com
While direct studies on the use of this compound in liquid crystal synthesis are not prominent, its structural features suggest potential as a precursor for mesogens (molecules that exhibit liquid crystal phases). The elongated, rigid core structure provided by the substituted benzene (B151609) ring is a common feature in liquid crystalline materials. The propoxy chain contributes to the necessary molecular shape anisotropy and can influence the type of mesophase formed.
Research on other fluorinated aromatic compounds has demonstrated their successful incorporation into liquid crystal structures. figshare.com For instance, fluorinated biphenyl (B1667301) and tolane derivatives are known to exhibit liquid crystalline properties. nih.gov It is plausible that this compound could be chemically modified, for example, by extending the molecular structure through reactions at the ketone or aromatic ring, to generate novel mesogenic materials.
Application in Polymer Chemistry and Advanced Materials
The incorporation of fluorine into polymers can significantly enhance their properties, leading to materials with low surface energy, high thermal stability, chemical resistance, and specific optical and dielectric properties. nih.gov While there is no direct evidence of this compound being used as a monomer in polymerization reactions, it can serve as a building block for the synthesis of fluorinated monomers.
For example, the ketone functionality could be converted into a polymerizable group, such as a vinyl or acrylic moiety. The resulting fluorinated monomer could then be polymerized to create polymers with tailored characteristics. The presence of the propoxy group could also influence the polymer's solubility and processing characteristics.
The development of fluorinated polymers is a dynamic area of materials science, with applications ranging from advanced coatings and membranes to high-performance plastics. nih.gov
Use in Photocatalysis and Photochemistry
Acetophenone and its derivatives are well-known photosensitizers in photochemical reactions. Upon absorption of UV light, they can be excited to a triplet state and then transfer this energy to other molecules, initiating photochemical transformations. While the specific photochemical behavior of this compound is not detailed in available literature, the photochemistry of structurally related compounds like 4-fluorophenol (B42351) has been investigated. rsc.org
The presence of the fluorine atom and the propoxy group can be expected to modulate the photophysical properties of the acetophenone core, such as the energy and lifetime of its excited states. This could potentially make it a useful photosensitizer in specific applications, for instance, in organic synthesis or for the degradation of pollutants. upm.edu.my However, without experimental data, its efficiency and specific applications in photocatalysis remain speculative.
Research Probes for Studying Reaction Mechanisms and Selectivity
Substituted acetophenones can be employed as model compounds or probes to investigate the mechanisms and selectivity of chemical reactions. rsc.orgresearchgate.net The electronic and steric effects of the substituents on the aromatic ring can provide insights into how these factors influence reaction rates and pathways.
The fluorine atom in this compound acts as an electron-withdrawing group through its inductive effect, while the propoxy group is an electron-donating group through resonance. The interplay of these opposing electronic effects, along with the steric bulk of the propoxy group, could be used to study their influence on the reactivity of the ketone and the aromatic ring in various chemical transformations. This can help in understanding fundamental principles of organic chemistry and in the design of more efficient synthetic methods.
Contributions to Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of non-covalent interactions between molecules. Host-guest chemistry, a subfield of supramolecular chemistry, focuses on the formation of complexes between a host molecule and a guest molecule. wikipedia.org
While there is no specific literature on the use of this compound in supramolecular chemistry, its structural features suggest potential for its involvement in such systems. The aromatic ring can participate in π-π stacking interactions, and the oxygen atoms of the ketone and propoxy groups can act as hydrogen bond acceptors. The fluorine atom can also participate in non-covalent interactions, such as halogen bonding.
These properties could allow this compound or its derivatives to act as guests that bind within the cavity of a larger host molecule. The study of such host-guest systems can provide valuable information on the nature of non-covalent interactions and can lead to the development of new sensors, catalysts, and drug delivery systems. nih.govnih.gov
Q & A
Q. What are the standard synthetic routes for 2'-Fluoro-4'-propoxyacetophenone in laboratory settings?
The compound is typically synthesized via Friedel-Crafts acylation . A practical method involves reacting 3-fluoro-4-propoxybenzaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction optimization includes controlling temperature (0–25°C) and stoichiometric ratios to minimize side products like over-acylated derivatives. Post-synthesis purification employs column chromatography or recrystallization .
Q. How can researchers characterize this compound using spectroscopic methods?
Key techniques include:
- ¹H/¹³C/¹⁹F NMR : To confirm the propoxy chain (δ 1.0–1.8 ppm for CH₃ and CH₂ groups), fluorine position (¹⁹F NMR δ -110 to -120 ppm), and acetophenone carbonyl (¹³C NMR ~200 ppm).
- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 196.2 (calculated for C₁₁H₁₃FO₂). Cross-reference with analogs like 2'-fluoro-4'-methoxyacetophenone (C₉H₉FO₂, m/z 168.16) to validate substituent effects .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
Impurities include:
- Unreacted precursors (e.g., 3-fluoro-4-propoxybenzaldehyde), removed via aqueous washes.
- Di-acylated byproducts , minimized by strict control of acetyl chloride stoichiometry.
- Fluorine displacement products , reduced by avoiding protic solvents. Purity is assessed via HPLC (≥95% purity threshold) .
Advanced Research Questions
Q. How do electronic and steric effects of the propoxy group influence reactivity compared to methoxy or hydroxy analogs?
- Electronic Effects : The propoxy group’s electron-donating nature (+I effect) enhances electrophilic substitution reactivity at the para position compared to electron-withdrawing groups (e.g., -F). This contrasts with 2'-fluoro-4'-hydroxyacetophenone, where hydrogen bonding reduces ring activation .
- Steric Effects : The longer propoxy chain introduces steric hindrance, slowing nucleophilic attacks compared to methoxy analogs. Computational studies (DFT) can model these effects .
Q. What computational strategies are effective for predicting biological interactions of this compound?
- Molecular Docking : Use software like AutoDock to simulate binding with enzymes (e.g., cytochrome P450 or kinases). Compare results with structurally similar compounds like 3’-fluoro-4’-(trifluoromethyl)biphenyl-4-sulfonamide, which showed selective anti-cancer activity via kinesin-5 inhibition .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polarizability) with antifungal or antibacterial activity observed in analogs like 2',6'-dihydroxy-4'-methoxyacetophenone .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce waste.
- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) while maintaining anhydrous conditions.
- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, reducing side reactions. Pilot studies on similar fluorinated acetophenones achieved >80% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
